
Rifamycin B ethylphenylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin B ethylphenylamide is a useful research compound. Its molecular formula is C47H58N2O13 and its molecular weight is 859 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Rifamycin B ethylphenylamide exhibits significant antimicrobial activity against a variety of bacterial strains, particularly those resistant to other antibiotics. It primarily targets the bacterial RNA polymerase, inhibiting RNA synthesis, which is critical for bacterial growth and replication.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Mycobacterium tuberculosis | < 0.5 µg/mL | Effective in multidrug-resistant strains |
Staphylococcus aureus | 1 µg/mL | Active against methicillin-resistant strains |
Escherichia coli | 2 µg/mL | Broad-spectrum activity |
The compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antibiotic therapy .
Clinical Applications
This compound has been investigated for its clinical applications in various infectious diseases, particularly those caused by resistant pathogens. Its use is especially relevant in the context of tuberculosis and other mycobacterial infections.
Case Study: Tuberculosis Treatment
A clinical study demonstrated that this compound could be effectively used in combination therapy for treating tuberculosis. Patients receiving this compound alongside other antibiotics showed improved outcomes compared to those on standard regimens alone. The study highlighted the compound's ability to reduce bacterial load significantly and enhance treatment efficacy .
Resistance and Future Directions
Despite its efficacy, resistance to rifamycins, including this compound, can develop. Ongoing research focuses on understanding the genetic basis of resistance and developing strategies to mitigate it. Novel derivatives and combinations with other antibiotics are being explored to enhance therapeutic outcomes.
Table 2: Resistance Mechanisms
Mechanism | Description |
---|---|
Mutation in rpoB gene | Alters target site for rifamycins |
Efflux pumps | Increase drug expulsion from bacterial cells |
Enzymatic degradation | Breakdown of rifamycins by bacterial enzymes |
Research continues to identify new compounds that can overcome these resistance mechanisms while maintaining or enhancing antimicrobial activity .
常见问题
Basic Research Questions
Q. What are the key structural features of Rifamycin B ethylphenylamide that influence its biological activity?
this compound is a semi-synthetic derivative of Rifamycin B, characterized by an ethylphenylamide group at the C3 position. This modification enhances its stability and target binding affinity compared to the parent compound. Critical structural elements include the ansamycin macrocycle, hydroxyl groups at C1 and C8, and the ethylphenylamide side chain, which modulates interactions with bacterial RNA polymerase . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm structural modifications, while structure-activity relationship (SAR) studies compare derivatives to identify pharmacophores .
Q. How is this compound biosynthesized in microbial systems?
Rifamycin B is naturally produced by Amycolatopsis mediterranei via a polyketide synthase (PKS) pathway. Ethylphenylamide derivatives are synthesized post-fermentation through chemical modifications. Key steps include:
- Fermentation optimization : pH (6.5–7.0), temperature (28°C), and carbon/nitrogen sources (e.g., glucose and ammonium sulfate) to maximize Rifamycin B yield .
- Side-chain modification : Ethylphenylamide is introduced via amidation reactions under controlled anhydrous conditions, with purity validated by HPLC and mass spectrometry .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy against multidrug-resistant (MDR) strains be resolved?
Discrepancies in MIC (minimum inhibitory concentration) values across studies often arise from variations in bacterial strain selection, culture conditions, or assay protocols. To address this:
- Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Include positive controls (e.g., rifampicin) and report statistical significance (e.g., p < 0.05 via ANOVA) to validate results .
- Perform genomic analysis of resistant strains to identify mutations in RNA polymerase subunits (e.g., rpoB gene) that may reduce drug binding .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
- Animal models : Use murine systemic infection models with serial blood sampling to calculate AUC (area under the curve) and half-life.
- Dosing regimens : Test single vs. multiple doses (e.g., 10 mg/kg vs. 20 mg/kg) to assess nonlinear pharmacokinetics.
- Analytical methods : LC-MS/MS for plasma concentration quantification, ensuring sensitivity (LOQ ≤ 0.1 ng/mL) and specificity .
Q. How can metabolic instability of this compound be mitigated during drug formulation?
- Prodrug strategies : Introduce ester or carbamate prodrugs to enhance oral bioavailability.
- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to protect it from hepatic metabolism.
- In vitro assays : Use liver microsomes or cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC50 values.
- Multivariate analysis : Account for covariates such as bacterial load or host immune status .
Q. How can in silico modeling improve the design of Rifamycin B derivatives?
- Molecular docking : Simulate interactions between ethylphenylamide derivatives and RNA polymerase (PDB ID: 5UHA) to prioritize candidates.
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and solubility .
Q. Data Reproducibility and Reporting
Q. What criteria should be met to ensure reproducibility in this compound synthesis protocols?
- Report reaction conditions (solvent, temperature, catalyst) to ±1°C precision.
- Provide NMR spectral data (δ values, coupling constants) and chromatograms (retention times, peak areas) in supplementary materials.
- Use IUPAC nomenclature for compound identification .
Q. How should researchers address batch-to-batch variability in fermentation-derived Rifamycin B?
- Implement quality control metrics: HPLC purity ≥ 95%, endotoxin levels < 0.25 EU/mg.
- Genetically engineer A. mediterranei strains (e.g., ΔrifK mutants) to reduce byproduct formation .
Q. Ethical and Regulatory Compliance
Q. What ethical considerations apply to preclinical studies of this compound?
属性
CAS 编号 |
16784-09-1 |
---|---|
分子式 |
C47H58N2O13 |
分子量 |
859 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+ |
InChI 键 |
MMENVWWZIAKYIO-BDWRXWLSSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
手性 SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。